N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound notable for its chemical versatility and potential applications in various scientific fields. This compound is characterized by its complex structure featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group and a trifluoromethylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide involves multiple steps, typically starting with the formation of the tetrahydroquinoline core. Commonly, this is achieved via a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline. The ethanesulfonyl group is then introduced through sulfonylation, involving the reaction of the tetrahydroquinoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the compound is completed by acylating the amino group with 2-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would scale up these steps with attention to optimizing yields, purity, and reaction conditions
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to a quinoline derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydride donors such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong nucleophiles like amines or alkoxides can replace the trifluoromethyl group under heated conditions.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Amines.
Substitution Products: Variously substituted benzamides depending on the nucleophile used.
Scientific Research Applications
This compound is valuable in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the design of novel pharmaceuticals.
Medicine: Possible utility in developing drugs targeting specific pathways or receptors influenced by its unique structural motifs.
Industry: Application in the synthesis of specialty chemicals, possibly including agrochemicals and materials science.
Mechanism of Action
The biological or chemical mechanism of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide largely depends on the context of its use. Generally, its ethanesulfonyl and trifluoromethyl groups can engage in interactions with proteins or enzymes, potentially inhibiting or modifying their function. This may involve binding to active sites or altering the conformation of biomolecules, thereby influencing pathways at the molecular level.
Comparison with Similar Compounds
N-(2-ethanesulfonylphenyl)-2-(trifluoromethyl)benzamide
1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-4-one
6-ethanesulfonyl-1,2,3,4-tetrahydroquinoline
These comparative compounds may share some structural features but differ in their specific applications and effectiveness, underlining the unique properties of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-5-6-13-12-14(9-10-17(13)24)23-18(25)15-7-3-4-8-16(15)19(20,21)22/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYWMDOEWAEYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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